1-ethoxycarbonylcyclohexane-1-carboxylic acid
Overview
Description
1-ethoxycarbonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O4. It is a yellow semisolid substance with a molecular weight of 200.23 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-ethoxycarbonylcyclohexane-1-carboxylic acid typically involves the esterification of 1,1-Cyclohexanedicarboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the synthesis process. These methods ensure the large-scale production of the compound with high purity and consistency .
Chemical Reactions Analysis
1-ethoxycarbonylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,1-Cyclohexanedicarboxylic acid.
Reduction: Reduction of the ester group can yield 1,1-Cyclohexanedimethanol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethoxycarbonylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethoxycarbonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 1,1-Cyclohexanedicarboxylic acid and ethanol . These products can then participate in further metabolic processes.
Comparison with Similar Compounds
1-ethoxycarbonylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1,1-Cyclohexanedicarboxylic acid 1-methyl ester: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,1-Cyclohexanedicarboxylic acid 1-propyl ester: This compound has a propyl group instead of an ethyl group.
1,1-Cyclohexanedicarboxylic acid 1-butyl ester: This compound has a butyl group and may exhibit different physical and chemical properties compared to the ethyl ester.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the ethyl group.
Properties
IUPAC Name |
1-ethoxycarbonylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-9(13)10(8(11)12)6-4-3-5-7-10/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXODEDIOXQDDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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